4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride
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Overview
Description
4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2. It is a white solid with a molecular weight of 284.79 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride typically involves the reaction of 4-amino-4-methylpiperidine with benzyl chloroformate (Cbz-Cl). The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Amino-4-methyl-piperidine-1-carboxylic acid benzyl ester hydrochloride include:
1-Boc-4-piperidinamine:
1-Methyl-piperidine-4-carboxylic acid: This compound shares the piperidine core but has different substituents, leading to distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and applications.
Properties
IUPAC Name |
benzyl 4-amino-4-methylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12;/h2-6H,7-11,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTNFDVKSUQDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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